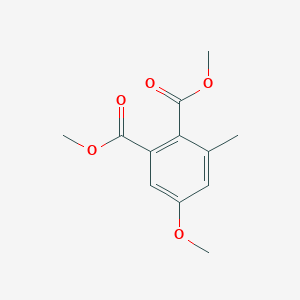
5-甲氧基-3-甲基邻苯二甲酸二甲酯
描述
Dimethyl 5-methoxy-3-methylphthalate is a derivative of phthalate . Phthalates are a group of chemicals used in a variety of products. They are colorless and oily liquids that are soluble in organic solvents . Dimethyl 5-methoxy-3-methylphthalate has a molecular formula of C12H14O5 .
Synthesis Analysis
The synthesis of Dimethyl 5-methoxy-3-methylphthalate involves a base-catalyzed nucleophilic oxirane ring-opening addition reaction . The reaction conditions include a temperature range of 180 - 210°C for 1.5 hours .Molecular Structure Analysis
The molecular structure of Dimethyl 5-methoxy-3-methylphthalate consists of 12 carbon atoms, 14 hydrogen atoms, and 5 oxygen atoms . The InChIKey for this compound is SJRCFPNUZITQNL-UHFFFAOYAM .Physical And Chemical Properties Analysis
The physical and chemical properties of phthalates are highly dependent on their structure . For instance, the air and water solubilities decrease by orders of magnitude from short alkyl chain phthalates such as dimethyl phthalate (DMP) to long alkyl chain phthalates .科学研究应用
合成和化学反应
合成和重排:5-甲氧基-3-甲基邻苯二甲酸二甲酯已通过酯化和后续反应合成,通过 SN1 过程生成 60% 的产物 (Pen,2014)。
甲氧基化和衍生物形成:在化学转化领域,5-甲氧基-3-甲基邻苯二甲酸二甲酯参与各种反应。例如,甲基亚磺酰卡宾离子与取代的邻苯二甲酸酯反应,生成一系列衍生物 (Otsuji 等,1969)。
生物和医药应用
抗真菌活性:邻苯二甲酸内酯衍生物,包括 5-甲氧基-3-甲基邻苯二甲酸二甲酯,对植物病原体表现出显着的抗真菌活性。这些化合物已从真菌中分离出来,并具有农业应用潜力 (Yang 等,2011)。
光动力疗法:用 5-甲氧基-3-甲基邻苯二甲酸二甲酯衍生物取代的某些锌酞菁在光动力疗法中显示出有希望的结果,特别是在治疗癌症方面。这些化合物表现出良好的荧光特性和高单线态氧量子产率,这对于 II 型光敏剂至关重要 (Pişkin 等,2020)。
安全和危害
属性
IUPAC Name |
dimethyl 5-methoxy-3-methylbenzene-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-7-5-8(15-2)6-9(11(13)16-3)10(7)12(14)17-4/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRCFPNUZITQNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)OC)C(=O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901334687 | |
| Record name | Dimethyl 5-methoxy-3-methylphthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901334687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 5-methoxy-3-methylphthalate | |
CAS RN |
108298-35-7 | |
| Record name | Dimethyl 5-methoxy-3-methylphthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901334687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(1-ethyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B3210994.png)
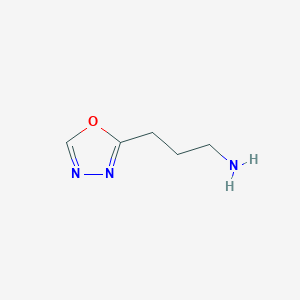
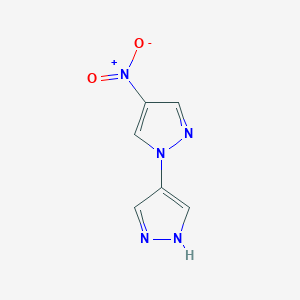
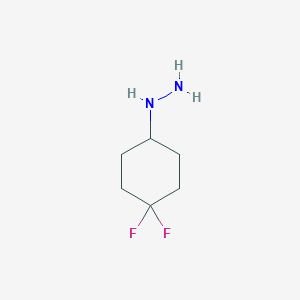
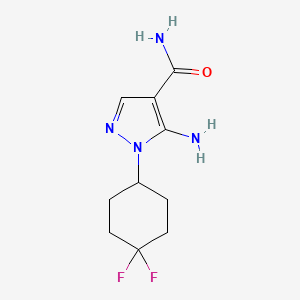
![Benzo[d][1,3]dioxol-5-yl(4-(hydroxymethyl)piperidin-1-yl)methanone](/img/structure/B3211034.png)
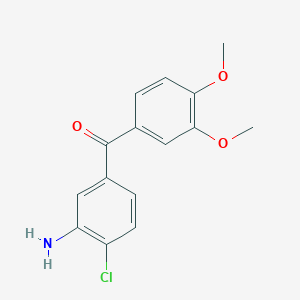
![6-Methyl[1,2]oxazolo[5,4-b]pyridin-3-amine](/img/structure/B3211048.png)


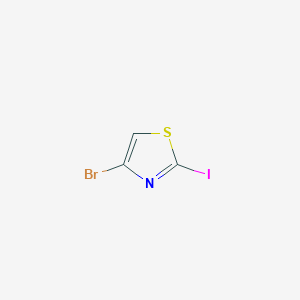
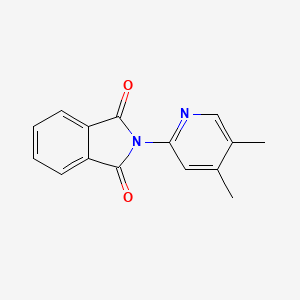
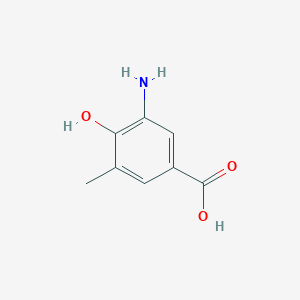
![Methyl pyrrolo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B3211092.png)